molecular formula C17H18N4O2S B12599557 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 651024-57-6

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12599557
CAS No.: 651024-57-6
M. Wt: 342.4 g/mol
InChI Key: NEQDWVPAKGCGCJ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine is a complex organic compound that features a pyrazolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Pyrrolidinylmethyl Group: This step involves the alkylation of the pyrazolo[3,4-c]pyridine core with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-c]pyridine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-c]pyridine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.

    Affecting Signal Transduction Pathways: Influencing pathways such as apoptosis or cell proliferation

Comparison with Similar Compounds

3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds to highlight its uniqueness:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

651024-57-6

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(pyrrolidin-3-ylmethyl)pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)17-15-7-9-19-11-16(15)21(20-17)12-13-6-8-18-10-13/h1-5,7,9,11,13,18H,6,8,10,12H2

InChI Key

NEQDWVPAKGCGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C3=C(C=CN=C3)C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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